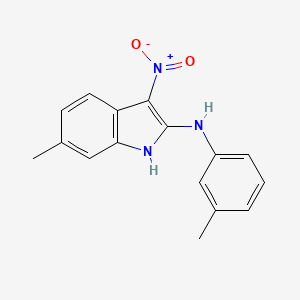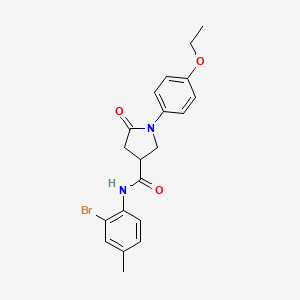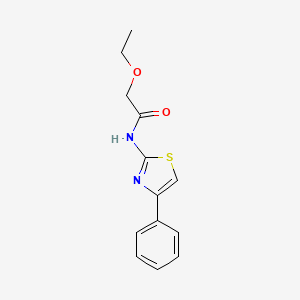
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential applications in the treatment of a range of neurological and psychiatric disorders.
Wirkmechanismus
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has a calming effect on the brain, and can help to reduce seizures, anxiety, depression, and drug-seeking behavior.
Biochemical and physiological effects:
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. It also increases the levels of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. Additionally, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain, and for investigating the potential therapeutic applications of GABAergic drugs. However, one limitation of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is its relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, its effects on other neurotransmitters such as dopamine and serotonin may complicate its therapeutic use.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of refractory epilepsy. Clinical trials are currently underway to investigate its safety and efficacy in this population. Another area of interest is its potential use in the treatment of anxiety and depression. Preclinical studies have shown promising results, and clinical trials are currently underway to investigate its safety and efficacy in humans. Additionally, there is interest in investigating the potential use of N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide in the treatment of substance use disorders, particularly cocaine addiction. Overall, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide represents a promising tool for investigating the role of GABA in the brain, and for developing new treatments for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in preclinical models of epilepsy, anxiety, depression, and addiction. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy, and is currently being investigated as a potential treatment for refractory epilepsy in humans. It has also been shown to have anxiolytic and antidepressant effects in animal models, and is being investigated as a potential treatment for anxiety and depression in humans. Additionally, N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and is being investigated as a potential treatment for substance use disorders in humans.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-10-26-18-8-6-17(7-9-18)23-13-14(11-19(23)24)20(25)22-16-5-3-4-15(21)12-16/h3-9,12,14H,2,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHXVJYCAQVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4089081.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2-nitro-phenyl)-benzenesulfonamide](/img/structure/B4089089.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)

![4-chloro-N-{2-[(4-fluorophenyl)thio]-2-phenylethyl}benzenesulfonamide](/img/structure/B4089105.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![4-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4089124.png)
![5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089131.png)
![1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane](/img/structure/B4089138.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4089157.png)

![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)